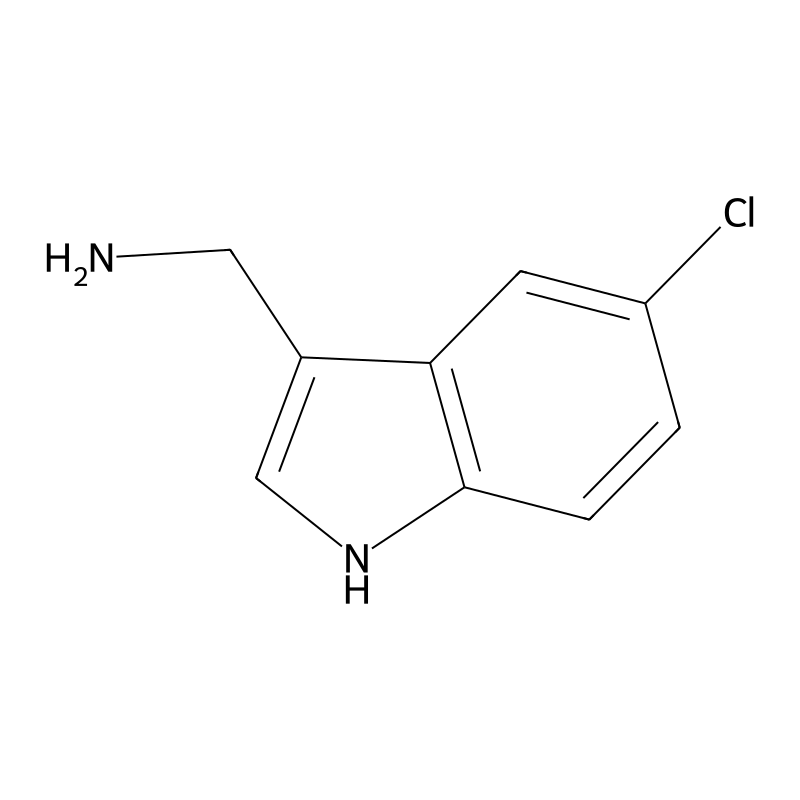(5-Chloro-1H-indol-3-yl)methanamine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Neurotransmitter and Neuromodulator
5-CT functions as a neurotransmitter and neuromodulator in the central nervous system (CNS) []. It is involved in regulating various physiological and behavioral processes, including:
- Mood and cognition: 5-CT influences mood, learning, memory, and sleep-wake cycles [, ].
- Sensory perception: It contributes to sensory perception, including pain and taste [].
- Appetite and gastrointestinal function: 5-CT plays a role in regulating appetite and gastrointestinal motility [].
Researchers are investigating the involvement of 5-CT in various neurological and psychiatric disorders, such as depression, anxiety, and schizophrenia [, ].
Pharmacological Research
Due to its diverse biological functions, 5-CT is a target molecule in pharmacological research. Scientists are exploring the potential of 5-CT-based drugs for treating various conditions, including:
- Neurological disorders: Modifying 5-CT activity is being explored for treating depression, anxiety, and Parkinson's disease [, ].
- Migraine headaches: 5-CT receptor agonists are being investigated for their potential in preventing migraine headaches [].
- Cancer: Research is ongoing to understand the role of 5-CT in cancer cell proliferation and its potential as a therapeutic target [].
(5-Chloro-1H-indol-3-yl)methanamine is a chemical compound characterized by its indole structure, which is a bicyclic compound containing a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The molecular formula of (5-chloro-1H-indol-3-yl)methanamine is , and it has a molecular weight of approximately 180.63 g/mol. This compound features a chlorine atom at the 5-position of the indole ring, which significantly influences its chemical reactivity and biological activity .
- Oxidation: The compound can be oxidized to form N-oxides using agents such as hydrogen peroxide or m-chloroperbenzoic acid.
- Reduction: It can be reduced to secondary or tertiary amines using reducing agents like lithium aluminum hydride.
- Substitution Reactions: Electrophilic substitution can occur at the indole ring, particularly at the 2-position, leading to the formation of halogenated or nitro-substituted derivatives.
Common Reaction ConditionsReaction Type Reagents/Conditions Oxidation Hydrogen peroxide, mCPBA Reduction Lithium aluminum hydride in anhydrous ether Substitution N-bromosuccinimide in light for halogenation
| Reaction Type | Reagents/Conditions |
|---|---|
| Oxidation | Hydrogen peroxide, mCPBA |
| Reduction | Lithium aluminum hydride in anhydrous ether |
| Substitution | N-bromosuccinimide in light for halogenation |
(5-Chloro-1H-indol-3-yl)methanamine exhibits significant biological activities. It has been investigated for its potential as an antimicrobial and anticancer agent. Research indicates that it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it has shown antitubercular and antifungal properties, making it a candidate for further drug development .
The synthesis of (5-chloro-1H-indol-3-yl)methanamine typically involves several key steps:
- Starting Material: The synthesis begins with 5-chloroindole.
- Methylation: The nitrogen in the indole is methylated using methyl iodide in the presence of a base like potassium carbonate.
- Formylation: The methylated indole undergoes formylation at the 3-position using a Vilsmeier-Haack reaction with DMF and POCl₃.
- Reduction: The formyl group is then reduced to a methyl group using sodium borohydride.
(5-Chloro-1H-indol-3-yl)methanamine has diverse applications across several fields:
- Chemistry: Serves as a building block for synthesizing more complex indole derivatives.
- Biology: Explored for its bioactive properties, particularly in antimicrobial and anticancer research.
- Medicine: Investigated for potential roles in drug development, especially as inhibitors for specific enzymes or receptors.
- Industry: Used in producing dyes, pigments, and other industrial chemicals .
The interaction studies of (5-chloro-1H-indol-3-yl)methanamine indicate its ability to bind with various molecular targets. Its mechanism of action often involves inhibition of specific enzymes or receptors, impacting cellular processes such as proliferation and apoptosis in cancer cells . Understanding these interactions is crucial for developing therapeutic agents based on this compound.
Several compounds share structural similarities with (5-chloro-1H-indol-3-yl)methanamine. Below are some notable examples:
| Compound Name | Similarity | Unique Features |
|---|---|---|
| Indole-3-acetic acid | 0.92 | A plant hormone involved in growth |
| 5-Chloroindole | 0.91 | Precursor for various indole derivatives |
| N-methylindole | 0.90 | Methylated indole with potential activities |
| (5-Chloro-1H-indol-2-yl)methanamine | 0.82 | Different substitution pattern on the indole |
| 5-Chloro-2,3-dimethyl-1H-indole | 0.90 | Dimethyl substitution affecting properties |
Uniqueness
The uniqueness of (5-chloro-1H-indol-3-yl)methanamine lies in its specific substitution pattern at the 5-position, which enhances its reactivity and potential as a pharmacophore in drug design. This specific arrangement contributes to its distinctive chemical and biological properties compared to similar compounds .








